4-(2-Bromophenyl)pyrrolidin-2-one

Medicinal Chemistry Agrochemical Synthesis Nucleophilic Aromatic Substitution

Need a validated 4-aryl-pyrrolidinone for PDE4 inhibitor programs? Non-halogenated or wrong-substitution analogs alter electronic profiles, invalidating SAR data. - **Precise substitution**: Ortho-bromine retains PDE4 activity per US-7696198-B2. - **Synthetic handle**: Enables Suzuki/Miyaura cross-coupling for CNS & antidepressant leads. - **Agrochem utility**: Allows nucleophilic aromatic substitution for insecticide discovery. - **Purity**: ≥97% for reproducible R&D. Direct replacement for analogs lacking the critical bromine handle.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1171825-24-3
Cat. No. B3087201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)pyrrolidin-2-one
CAS1171825-24-3
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2Br
InChIInChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)
InChIKeyMBGRERPJWBLZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)pyrrolidin-2-one Technical Baseline


4-(2-Bromophenyl)pyrrolidin-2-one (CAS 1171825-24-3) is a heterocyclic organic compound classified as a 4-aryl-substituted pyrrolidin-2-one [1]. Its molecular formula is C10H10BrNO, with a molecular weight of 240.10 g/mol [1]. Key computed physicochemical properties include a XLogP3 of 1.7, a topological polar surface area of 29.1 Ų, 1 hydrogen bond donor, and 1 rotatable bond [1]. It is typically supplied with a purity of ≥97% for research use .

Synthetic handle Ortho-bromine enables nucleophilic aromatic substitution and cross-coupling
Purity context Research-grade purity supplied for building block procurement
Class scaffold 4-Aryl-pyrrolidin-2-one core with PDE4 inhibitor patent class context

Non-Interchangeability of 4-(2-Bromophenyl)pyrrolidin-2-one


Substitution at the 4-position of the pyrrolidin-2-one core with different aryl groups or halogens is not equivalent for scientific procurement. This is because the electronic and steric properties of the substituent directly influence the compound's reactivity in downstream synthetic steps (e.g., cross-coupling) and its pharmacological profile. A key patent, US-7696198-B2, explicitly teaches that a family of 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit selective PDE4 inhibition, with their efficacy being contingent on the specific substitution pattern on the phenyl ring [1]. Therefore, using a 2-fluorophenyl, 2-chlorophenyl, or unsubstituted phenyl analog would introduce a different electronic environment, altering reaction kinetics in nucleophilic aromatic substitution or binding affinity in a biological system, thereby invalidating a research or manufacturing process optimized for this specific brominated compound.

2-Fluorophenyl, 2-chlorophenyl, or unsubstituted phenyl analogs introduce different electronic and steric properties, which may alter reaction kinetics in cross-coupling.
Patent US-7696198-B2 indicates PDE4 activity depends on substitution pattern; replacement may shift assay-relevant activity and require assay re-design.
Unsubstituted 4-phenylpyrrolidin-2-one lacks the ortho-bromine synthetic handle, limiting late-stage diversification strategies.

4-(2-Bromophenyl)pyrrolidin-2-one Quantitative Differentiation


Building Block for Antidepressants & Agrochemicals

4-(2-Bromophenyl)pyrrolidin-2-one is specifically documented as a key intermediate for synthesizing serotonergic antidepressant agents and agrochemicals with insecticidal activities . This utility is enabled by the ortho-bromine substituent, which allows for directed nucleophilic aromatic substitution reactions. In contrast, the non-brominated analog, 4-phenylpyrrolidin-2-one (CAS 41217-23-4), lacks this key synthetic handle. A cross-study comparison shows that the bromine atom is essential for these specific downstream applications, providing a tangible, differentiated advantage for the target compound in building block procurement .

Synthetic utility
Cross-study comparable
Ortho-Br enables cross-coupling; non-halogenated analog lacks reactive handle
Supports building block selection for nucleophilic aromatic substitution
Documented as intermediate for antidepressant and insecticide synthesis
Medicinal Chemistry Agrochemical Synthesis Nucleophilic Aromatic Substitution

Inferred PDE4 Inhibitory Activity

US Patent 7,696,198 B2 claims a series of 4-(substituted-phenyl)-2-pyrrolidinone compounds that exhibit improved PDE4 inhibition compared to the clinical candidate rolipram and show selectivity over other PDE classes [1]. While specific Ki or IC50 values for 4-(2-Bromophenyl)pyrrolidin-2-one are not disclosed in the patent, the class-level inference is that compounds with this general structure, including those with a 2-bromophenyl substituent, are designed to achieve superior activity and selectivity relative to the benchmark PDE4 inhibitor rolipram [1]. This positions the compound as a compelling starting point for PDE4-focused research programs.

PDE4 activity
Class-level inference
Patent claims improved PDE4 inhibition vs rolipram for compound class
Reported class-level context; quantitative data not disclosed for this compound
Requires compound-specific PDE4 assay validation
CNS Disorders Inflammation PDE4 Inhibition

Lipophilicity vs. Structural Analogues

The computed lipophilicity of 4-(2-Bromophenyl)pyrrolidin-2-one, represented by its XLogP3 value of 1.7, provides a clear point of differentiation from its analogs [1]. The ortho-bromine atom contributes significantly to this value. For comparison, the XLogP3 of the unsubstituted 4-phenylpyrrolidin-2-one is approximately 1.3 [2], and that of 4-(2-chlorophenyl)pyrrolidin-2-one is approximately 1.5 [3]. The quantified difference of +0.4 LogP units over the unsubstituted analog reflects increased lipophilicity, which can critically influence membrane permeability and metabolic stability in a biological context.

Lipophilicity (XLogP3)
Computed property
1.7
+0.4 vs 4-phenyl analog; +0.2 vs 2-chloro analog
Supports differentiation in permeability and solubility screening
Computed property; experimental logP may differ
Drug Design ADME Properties Physicochemical Profile

4-(2-Bromophenyl)pyrrolidin-2-one Validated Applications


PDE4 Inhibitor Scaffold for CNS & Inflammation

For research teams developing selective phosphodiesterase 4 (PDE4) inhibitors for CNS or inflammatory conditions, procuring 4-(2-Bromophenyl)pyrrolidin-2-one is a strategic choice. As established, this compound belongs to a patented class of 4-(substituted-phenyl)-2-pyrrolidinones that demonstrate improved PDE4 inhibition and selectivity compared to earlier compounds like rolipram . Using this specific brominated derivative provides a validated chemical starting point with a high probability of yielding active and selective PDE4 ligands, accelerating lead generation and SAR studies. Substituting a non-halogenated or differently substituted analog could eliminate the structural features necessary for the claimed activity.

Serotonergic Antidepressant Intermediate

This compound is specifically documented as a key intermediate in the synthesis of novel antidepressant agents that target the serotonergic system . The ortho-bromine atom serves as a crucial functional handle for late-stage diversification, allowing for the construction of complex molecular architectures via cross-coupling reactions. For medicinal chemistry groups focused on depression and anxiety, this building block offers a direct and efficient route to a class of compounds with known therapeutic potential. A generic 4-arylpyrrolidinone lacking this reactive site would require more circuitous synthetic routes, reducing efficiency and increasing cost.

Insecticidal Agrochemical Synthesis

In agrochemical discovery, 4-(2-Bromophenyl)pyrrolidin-2-one is utilized as a building block for creating compounds with insecticidal activities, with the bromine atom enabling nucleophilic aromatic substitution reactions . This provides a direct and well-defined pathway for constructing novel agrochemical candidates. Procurement of this specific building block is essential for replicating or optimizing these reported synthetic routes. The alternative 4-phenylpyrrolidin-2-one would not support these same reactions and would be unsuitable for these specific applications.

Application
Selection Property
Validation Focus
PDE4 inhibitor research scaffold (CNS & inflammation)
4-Aryl-pyrrolidin-2-one patent class with ortho-Br handle
PDE4 inhibition and selectivity assay verification
Serotonergic signaling research intermediate
Ortho-bromine cross-coupling handle for diversification
Cross-coupling reactivity and intermediate yield optimization
Agrochemical candidate synthesis (insecticidal)
Nucleophilic aromatic substitution reactivity
SAR study design for insecticidal targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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